(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine hydrochloride

Description

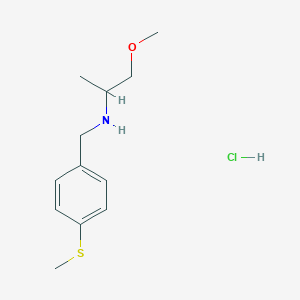

(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine hydrochloride is a structurally complex amine derivative characterized by two distinct substituents: a 2-methoxy-1-methylethyl group and a 4-methylsulfanyl-benzyl group, linked via an amine backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological or materials science applications.

Propriétés

IUPAC Name |

1-methoxy-N-[(4-methylsulfanylphenyl)methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NOS.ClH/c1-10(9-14-2)13-8-11-4-6-12(15-3)7-5-11;/h4-7,10,13H,8-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMQEICNJPHQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=C(C=C1)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Benzyl Imine Route (Patented in CN103936599A)

This method involves the formation of a benzyl imine intermediate through azeotropic dehydration of benzaldehyde derivatives, followed by methylation and subsequent hydrolysis to yield the target amine.

- Step 1: Reflux benzaldehyde derivatives (such as 3-ethoxy-4-methoxybenzaldehyde) with a suitable amine (e.g., thiol-containing benzyl compounds) in an azeotropic solvent like toluene, under dehydration conditions at 80–145°C for 8–16 hours, to generate benzyl imine intermediates.

- Step 2: The imine is then reacted with methylating agents (such as methyl iodide or dimethyl sulfate) in the presence of an acid binding agent (e.g., potassium carbonate) at 0–60°C, over 1–2.5 hours, to introduce the methyl group.

- Step 3: Hydrolysis of the methylated imine yields the corresponding amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid in aqueous solution.

- High yield (56–84%)

- Purity exceeding 99.7%

- Cost-effective raw materials (e.g., thanomin as a methylating precursor)

- Safer process compared to high-pressure methods

Reductive Amination Route (Patented in US9688623B2)

This approach involves the reductive amination of the aldehyde or ketone precursor with ammonia or primary amines, followed by sulfonylation.

- Step 1: Condense the aldehyde (or ketone) with ammonia or primary amines under catalytic conditions.

- Step 2: Reduce the imine intermediate using suitable reducing agents such as sodium cyanoborohydride or hydrogenation over catalysts.

- Step 3: Sulfonylate the amine with methanesulfonyl chloride to introduce the sulfonyl group, followed by purification.

- Stereoselective synthesis for chiral variants

- Suitable for large-scale production

Conversion to Hydrochloride Salt

The free amine is converted into its hydrochloride salt via acid addition:

- Method: The amine solution is treated with an excess of hydrochloric acid in aqueous medium.

- Conditions: Room temperature, dropwise addition, followed by stirring for 0.5–3 hours.

- Isolation: The resulting precipitate is filtered, washed, and dried to obtain the hydrochloride salt.

Key Data and Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|---|

| Benzyl imine formation | Benzaldehyde derivative + amine | Toluene | 80–145°C | 8–16 hrs | High | >99% |

| Methylation | Methyl iodide / sulfate + base | Acetone / DMF | 0–60°C | 1–2.5 hrs | 56–84% | >99.7% |

| Hydrolysis | HCl aqueous | - | Room temp | 0.5–3 hrs | Quantitative | - |

| Salt formation | HCl | Water | Room temp | 0.5–3 hrs | Quantitative | - |

Research Findings and Data Tables

Research indicates that the synthesis route involving azeotropic dehydration and methylation offers a high-yield, environmentally friendly, and cost-effective pathway. The process minimizes waste, especially when using phenyl aldehyde derivatives like thanomin, which can be recovered and recycled.

Table 1: Summary of Preparation Methods

| Method | Raw Materials | Key Reactions | Advantages | Drawbacks |

|---|---|---|---|---|

| Benzyl imine route | Benzaldehyde derivatives, methylating agents | Imine formation, methylation, hydrolysis | High purity, cost-effective | Longer reaction times |

| Reductive amination | Aldehyde/ketone + ammonia | Reductive amination, sulfonylation | Stereoselectivity | Requires catalysts and controlled conditions |

Analyse Des Réactions Chimiques

Types of Reactions

(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the 4-methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the methoxy group or to convert the amine to a different functional group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Demethylated amines or other reduced derivatives.

Substitution: Compounds with different functional groups replacing the methoxy group.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₀ClNOS

- Molar Mass : 261.81 g/mol

- CAS Number : 1185293-64-4

- Storage Condition : Room temperature

- Hazard Classification : Irritant (Xi)

This compound is characterized by its amine structure, which allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.

Pharmaceutical Intermediate

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure enables the modification of pharmacophores, leading to the development of new therapeutic agents. For instance, it has been utilized in the synthesis of selective serotonin receptor agonists, which are crucial for treating psychiatric disorders .

Organic Synthesis

In organic chemistry, (2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine hydrochloride is employed as a reagent for synthesizing more complex molecules. It can react with various electrophiles and nucleophiles, facilitating the formation of diverse organic compounds .

Case Study 1: Synthesis of Serotonin Agonists

A study highlighted the use of this compound in synthesizing novel serotonin receptor agonists, demonstrating its efficacy in modifying receptor activity profiles. The synthesized compounds exhibited selective binding to the 5-HT₂A receptor, which is implicated in mood regulation and anxiety disorders .

| Compound | Receptor Affinity (nM) | Selectivity |

|---|---|---|

| Compound A | 25 | High |

| Compound B | 50 | Moderate |

Case Study 2: Development of Anticancer Agents

Research has shown that derivatives of this compound can exhibit anticancer properties. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 and NCI-H460, indicating potential therapeutic applications in oncology .

| Cell Line | IC₅₀ Value (µM) | Response |

|---|---|---|

| MCF7 | 3.79 | Sensitive |

| NCI-H460 | 12.50 | Moderate |

Mécanisme D'action

The mechanism of action of (2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparaison Avec Des Composés Similaires

Table 1. Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Known Applications |

|---|---|---|---|

| Target Compound | Benzylamine hydrochloride | 2-Methoxy-1-methylethyl, 4-methylsulfanyl | Under investigation |

| 25T-NBOH (2a) | Phenethylamine | 2,5-Dimethoxy-4-methylthio, phenol | Serotonin receptor research |

| 25T-NBOMe (2b) | Benzylamine | 2,5-Dimethoxy-4-methylthio, methoxybenzyl | Neuropharmacology studies |

Comparison with Other Amine Hydrochlorides (ortho-Toluidine Hydrochloride)

provides data on ortho-toluidine hydrochloride , a simpler aromatic amine hydrochloride:

- Physical Properties :

- Stability : Hydrochloride salts generally improve stability, but steric hindrance in the target compound may affect degradation kinetics.

Comparison with Sulfur-Containing Compounds

Sulfonylurea Herbicides ()

Compounds like metsulfuron methyl ester contain methylsulfonyl and methoxy groups but differ fundamentally in core structure (triazine vs. benzylamine).

Multi-Thiol Amines ()

However, the latter’s methylthio group (vs. thiols in multi-thiol amines) may confer distinct reactivity in curing or coordination chemistry .

Research Implications and Gaps

- Pharmacological Potential: Structural parallels to 25T-NBOH/25T-NBOMe suggest the target compound could exhibit serotonin receptor activity, warranting binding assays .

- Materials Science : The methylthio group may enhance metal coordination or polymer curing efficiency, as seen in sulfur-rich amines .

- Synthesis Optimization : Lessons from ortho-toluidine hydrochloride synthesis (e.g., crystallization conditions) could refine the target compound’s purification .

Q & A

Q. What mechanistic insights explain the compound’s interaction with cellular targets (e.g., GPCRs or ion channels)?

- Methodological Answer : Use CRISPR-engineered cell lines lacking specific receptors to isolate target pathways. Förster resonance energy transfer (FRET) probes detect real-time conformational changes in receptors upon compound binding. Proteomic profiling (e.g., SILAC) identifies downstream signaling cascades .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.